2-Chloro-5-fluorobenzeneboronic acid
Description
Significance of Boronic Acids in Modern Organic Synthesis
Boronic acids, characterized by the R-B(OH)₂ functional group, have become indispensable tools for organic chemists. Their stability, low toxicity, and ease of handling have contributed to their widespread adoption in a multitude of chemical transformations. One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction's versatility and functional group tolerance have made it a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials.
The Role of Halogenated Benzeneboronic Acids in Cross-Coupling Methodologies
Halogenated benzeneboronic acids, a subset of boronic acids, offer unique advantages in cross-coupling reactions. The presence of halogen atoms, such as chlorine and fluorine, on the benzene (B151609) ring can significantly influence the electronic properties and reactivity of the molecule. These substituents can act as directing groups in subsequent reactions or be retained in the final product to modulate its biological activity or material properties.
In the context of Suzuki-Miyaura coupling, the halogen atoms on the boronic acid partner provide handles for further functionalization. This allows for a modular and convergent approach to the synthesis of highly substituted aromatic compounds. The specific positioning of halogens can also impact the regioselectivity of the cross-coupling reaction, providing chemists with greater control over the final molecular architecture. The use of halogenated benzeneboronic acids has expanded the scope of cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules that would be challenging to prepare using other methods.
Overview of 2-Chloro-5-fluorobenzeneboronic Acid as a Building Block in Advanced Chemical Synthesis
This compound is a prime example of a halogenated benzeneboronic acid that has garnered significant attention in advanced chemical synthesis. Its distinct substitution pattern, with a chlorine atom at the 2-position and a fluorine atom at the 5-position, imparts specific reactivity and allows for the introduction of this unique structural motif into larger molecules.
This compound is particularly valued for its role as a key intermediate in the synthesis of biologically active molecules, including those with potential applications in targeted cancer therapies. chemimpex.com The presence of both chloro and fluoro substituents can enhance the pharmacological properties of the final compound, such as metabolic stability and binding affinity to biological targets.
Furthermore, this compound is employed in the development of advanced materials. chemimpex.com Its incorporation into polymers and coatings can improve properties like durability and chemical resistance. chemimpex.com The versatility of this building block also extends to the synthesis of fluorescent probes and sensors, where its specific electronic and structural characteristics are leveraged. chemimpex.com
Properties of this compound
| Property | Value |
| CAS Number | 444666-39-1 |
| Molecular Formula | C₆H₅BClFO₂ |
| Molecular Weight | 174.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 82 °C |
This table is interactive and can be sorted by clicking on the headers.
The synthesis of this compound can be achieved through established methods for boronic acid preparation. A common route involves the lithiation of a suitable dihalogenated benzene precursor, such as 1-bromo-2-chloro-5-fluorobenzene, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis to yield the desired boronic acid. This synthetic strategy offers a reliable means of accessing this important building block for a wide range of applications.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZJDSREVDCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627318 | |
| Record name | (2-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-39-1 | |
| Record name | (2-Chloro-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5 Fluorobenzeneboronic Acid
Established Synthetic Pathways
The selection of a synthetic pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Each method presents unique advantages and challenges regarding reaction conditions and safety.
A prevalent method for synthesizing arylboronic acids involves the use of Grignard reagents. google.comgoogle.com This pathway typically starts with the corresponding aryl halide, in this case, a dihalobenzene such as 1-bromo-2-chloro-5-fluorobenzene. The aryl halide is reacted with magnesium metal to form the organomagnesium intermediate (Grignard reagent), which is then treated with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis yields the final 2-Chloro-5-fluorobenzeneboronic acid. google.commdpi.com
The general reaction is as follows: Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ Ar-B(OR)₂ + H₃O⁺ → Ar-B(OH)₂
One study attempted the synthesis of a related borate ester using 1-bromo-4-chloro-5-fluorobenzene and tributyl borate via a Grignard reaction. guidechem.com
The efficiency of Grignard-mediated borylation is highly dependent on the optimization of several parameters. Orthogonal experiments have been used to determine the optimal conditions for the synthesis of various alkyl-phenylboronic acids, which can be extrapolated to the synthesis of this compound. ingentaconnect.com Key factors for optimization include reaction temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of 4-tert-butylphenylboronic acid, an optimized molar ratio of trimethyl borate to the aryl bromide was found to be 1.4:1. ingentaconnect.com The stoichiometry is critical; an excess of the borate ester is often used to prevent the formation of diaryl or triaryl borane (B79455) byproducts resulting from multiple additions of the Grignard reagent to the boron center. google.com
Table 1: Optimized Conditions for Grignard Reagent Method
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reactant Molar Ratio (Borate:Aryl Halide) | 1.4:1 to 1.5:1 | ingentaconnect.com |
| Temperature | -10 °C to 30 °C | ingentaconnect.com |
Grignard reactions demand strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive towards protic solvents, especially water, which leads to the protonation of the organometallic species and failure of the intended reaction. One attempt to synthesize a related compound failed because the moisture content in the tributyl borate was 0.32%, which was sufficient to prevent the reaction from initiating. guidechem.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most common choices for Grignard synthesis. google.comacs.org These solvents are crucial as they solvate the magnesium center, stabilizing the Grignard reagent. acs.orgresearchgate.net The dynamics of the solvent molecules play a direct role in the reaction mechanism and the Schlenk equilibrium, which governs the composition of the Grignard reagent in solution. acs.orgresearchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgstrath.ac.uk This method relies on a directing metalation group (DG) on the aromatic ring that complexes with an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu For the synthesis of this compound, the starting material would be 1-chloro-4-fluorobenzene. The fluorine atom can act as a weak ortho-directing group, facilitating lithiation at the C2 position. The resulting aryllithium intermediate is then quenched with a boron electrophile, such as a trialkyl borate, followed by hydrolysis to give the desired boronic acid. acs.org
A similar process is employed for the synthesis of 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene, where lithiation occurs ortho to the fluorine atom. google.com This reaction is typically carried out at very low temperatures, such as -78 °C, to control the reactivity of the highly basic organolithium reagents and prevent side reactions. google.comgoogle.com
Table 2: Typical Reaction Parameters for Directed ortho-Metalation
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 1-Chloro-4-fluorobenzene | N/A |
| Metalating Agent | n-Butyllithium or s-Butyllithium | baranlab.orggoogle.com |
| Borylation Agent | Triisopropyl borate or Trimethyl borate | google.comgoogle.com |
| Temperature | < 0 °C, often -78 °C | google.comgoogle.com |
This synthetic route begins with an appropriately substituted aniline (B41778), in this case, 2-chloro-5-fluoroaniline. The aniline is first converted into a diazonium salt through a process called diazotization. This involves reacting the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). quora.com The resulting diazonium salt is a versatile intermediate that can be converted to the boronic acid.
The formation and handling of aryl diazonium salts require stringent temperature control. These compounds are notoriously unstable at temperatures above 5 °C and can decompose, sometimes explosively. quora.comstackexchange.com Therefore, diazotization reactions are almost universally carried out in an ice bath to maintain a temperature range of 0–5 °C. quora.comstackexchange.com At higher temperatures, the diazonium group, an excellent leaving group, can be displaced by water to form undesired phenol (B47542) byproducts. quora.com
Due to the inherent instability and potential explosive nature of diazonium salts, safety is a primary concern. To mitigate these risks, alternative diazotizing agents have been developed. For example, tert-butyl nitrite (TBN) is considered a milder and more stable reagent that can allow the reaction to be run safely at higher temperatures compared to the traditional sodium nitrite/acid method. researchgate.net Continuous flow reactors also offer a safer way to prepare and use diazonium salts by minimizing the accumulation of the unstable intermediate. nih.gov
Table 3: Temperature Conditions for Diazotization Reactions
| Reagent System | Typical Temperature Range | Safety Profile | Reference |
|---|---|---|---|
| Sodium Nitrite / HCl | 0–5 °C | Unstable intermediate, potential for explosion if temperature is not controlled | quora.comstackexchange.com |
Diazotization-Boronation Pathways
Utilization of Boron Sources for Boronation
The crucial step in forming this compound is the introduction of the boronic acid moiety (-B(OH)₂) onto the aromatic ring. This is accomplished by reacting an organometallic intermediate with an electrophilic boron source. The choice of boron reagent is critical and depends on the specific synthetic pathway employed. Common boron sources include borate esters and diboron (B99234) reagents.
Organometallic pathways, such as those involving Grignard or organolithium reagents, typically utilize borate esters. nih.gov These reagents, like trimethyl borate and triisopropyl borate, react with the nucleophilic arylmetal species. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid. The lithiation-borylation sequence, for example, is a powerful method for creating C-B bonds and can be applied to the synthesis of complex molecules. bris.ac.ukmanchester.ac.ukbris.ac.uk
In transition metal-catalyzed reactions, such as the Miyaura borylation, diboron reagents are commonly employed. organic-chemistry.orgrsc.org Bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin) are the most prevalent boron sources in these processes. organic-chemistry.org These reagents react with an aryl halide in the presence of a palladium or other transition metal catalyst to form a stable boronate ester, which can then be hydrolyzed if the free boronic acid is desired. nih.govorganic-chemistry.org
The following table summarizes the primary boron sources used in the synthesis of arylboronic acids:
| Boron Source | Formula | Typical Synthetic Method | Precursor for this compound |
| Triisopropyl borate | B(O-iPr)₃ | Lithiation-Borylation / Grignard Reaction | 2-Chloro-5-fluoro-bromobenzene or 1,2-dichloro-4-fluorobenzene |
| Trimethyl borate | B(OMe)₃ | Lithiation-Borylation / Grignard Reaction | 2-Chloro-5-fluoro-bromobenzene or 1,2-dichloro-4-fluorobenzene |
| Bis(pinacolato)diboron | B₂pin₂ | Miyaura Borylation (Pd-catalyzed) | 1-Bromo-2-chloro-5-fluorobenzene |
| Pinacolborane | HBpin | Miyaura Borylation (Pd-catalyzed) | 1-Bromo-2-chloro-5-fluorobenzene |
Emerging and Green Chemistry Approaches to this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for preparing arylboronic acids. These emerging strategies include catalytic borylations that avoid harsh reagents and the use of continuous flow technologies to improve process control and scalability.
Catalytic Borylation Strategies
Transition metal catalysis has revolutionized the synthesis of arylboronic acids by providing milder and more functional-group-tolerant pathways compared to traditional organometallic methods. rsc.orgnih.gov Two prominent strategies are the Palladium-catalyzed Miyaura borylation and Iridium-catalyzed C-H borylation.
Palladium-Catalyzed Miyaura Borylation: This reaction involves the cross-coupling of a diboron reagent, such as B₂pin₂, with an aryl halide. organic-chemistry.org For the synthesis of this compound (or its pinacol (B44631) ester), a suitable precursor would be 1-bromo-2-chloro-5-fluorobenzene. The palladium catalyst facilitates the selective reaction at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. The reaction typically requires a phosphine (B1218219) ligand and a base. nih.gov This method is highly valued for its reliability and broad functional group tolerance. rsc.orgnih.gov
Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering an atom-economical alternative that avoids the need for pre-halogenated substrates. illinois.eduberkeley.eduorganic-chemistry.org To synthesize this compound via this route, the starting material would be 1-chloro-4-fluorobenzene. The regioselectivity of the C-H activation is a key challenge. In iridium-catalyzed reactions, borylation is often governed by steric effects, favoring substitution at the least hindered position. nih.gov For 1-chloro-4-fluorobenzene, the iridium catalyst would preferentially direct borylation to the C-H bond ortho to the fluorine atom and meta to the chlorine atom (the C2 position), yielding the desired product. rsc.org
The table below outlines typical catalytic systems for these strategies.
| Catalytic Strategy | Typical Catalyst System | Boron Source | Substrate Example | Key Advantages |
| Miyaura Borylation | Pd₂(dba)₃ / XPhos, KOAc nih.gov | B₂pin₂ | 1-Bromo-2-chloro-5-fluorobenzene | High yields, excellent functional group tolerance, predictable regioselectivity. nih.gov |
| C-H Borylation | [Ir(OMe)(COD)]₂ / dtbpy illinois.edunih.gov | B₂pin₂ or HBpin | 1-Chloro-4-fluorobenzene | Atom economy, avoids pre-functionalized substrates, direct C-H functionalization. nih.govorganic-chemistry.org |
Flow Chemistry and Continuous Processing in Boronic Acid Synthesis
Flow chemistry has emerged as a green and efficient technology for organic synthesis, offering significant advantages for the preparation of boronic acids. organic-chemistry.orgacs.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubing or microreactors. For boronic acid synthesis, particularly routes involving highly reactive and unstable organolithium intermediates, flow chemistry provides superior control over reaction parameters. nih.govrsc.org
The synthesis of this compound via a lithiation-borylation sequence can be significantly improved using a continuous flow setup. organic-chemistry.orgorganic-chemistry.org The process involves the rapid mixing of a solution of the aryl halide (e.g., 1-bromo-2-chloro-5-fluorobenzene) with an organolithium reagent (e.g., n-BuLi) at cryogenic temperatures, followed by an immediate quench with a boron source like triisopropyl borate. organic-chemistry.orgacs.org The short residence times (often less than a second) and efficient heat exchange in microreactors prevent side reactions and allow for safe handling of otherwise hazardous intermediates on a multigram scale. organic-chemistry.orgnih.govacs.org
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Reaction Time | Minutes to hours | Seconds to minutes organic-chemistry.org |
| Temperature Control | Difficult to maintain homogeneity, risk of hotspots | Precise and rapid, superior heat exchange organic-chemistry.org |
| Mixing | Often slow and inefficient | Rapid and highly efficient diffusion-based mixing researchgate.net |
| Safety | Handling large volumes of unstable intermediates is hazardous | Small reactor volumes minimize risk, enhanced safety researchgate.net |
| Scalability | Challenging, requires process redevelopment | Straightforward by operating for longer durations ("scaling out") organic-chemistry.org |
| Yield & Purity | Often lower due to side reactions | Typically higher yields and purity due to precise control organic-chemistry.org |
Biocatalytic or Enzyme-Mediated Synthesis of Halogenated Arylboronic Acids
Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild, environmentally friendly conditions. princeton.edubohrium.com While enzymes are widely used for various reactions in organic synthesis, including the formation of C-C bonds and halogenation, their application to the direct formation of carbon-boron bonds is not yet established. nih.govacs.orgthezhulab.org
Currently, there is a lack of known enzymes or biocatalytic pathways capable of directly synthesizing arylboronic acids, including halogenated derivatives like this compound. The field of enzymatic halogenation is well-developed, with halogenase enzymes capable of regioselectively installing chlorine or bromine atoms onto aromatic precursors. rsc.orgnih.govresearchgate.netnih.gov These enzymes, particularly flavin-dependent halogenases, offer a green alternative to traditional chemical halogenation. researchgate.net However, research into biocatalytic C-B bond formation is still in its infancy. While enzymes have been engineered to catalyze novel, non-natural reactions, the creation of a "boronylase" enzyme remains a future challenge for the field. princeton.edubohrium.com Therefore, at present, the synthesis of this compound relies exclusively on chemical methodologies.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 Fluorobenzeneboronic Acid
Participation in Cross-Coupling Reactions
2-Chloro-5-fluorobenzeneboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a chloro and a fluoro group, influences its reactivity and makes it an important building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science fields. chemimpex.com
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org this compound serves as a key coupling partner in these reactions, contributing the 2-chloro-5-fluorophenyl moiety to the final product. chemimpex.com
Palladium-Catalyzed Suzuki-Miyaura Coupling: Scope and Limitations
The palladium-catalyzed Suzuki-Miyaura coupling of this compound has been successfully employed with a variety of aryl and heteroaryl halides. nih.gov The reaction generally proceeds with good to excellent yields, though the specific conditions, including the choice of catalyst, ligand, and base, can significantly impact the outcome.
The scope of the reaction is broad, encompassing the coupling of this compound with a range of aryl bromides and, in some cases, the less reactive aryl chlorides. mdpi.comresearchgate.net However, limitations can arise, particularly with sterically hindered or electronically deactivated coupling partners. In some instances, challenging substrates may lead to lower yields or require more specialized catalytic systems to achieve efficient conversion. mdpi.comnih.gov For example, the coupling of aryl chlorides often requires more active catalysts and harsher reaction conditions compared to their bromide or iodide counterparts. mdpi.com
| Aryl Halide Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-5-fluoro-4'-methoxybiphenyl | Good to Excellent | chemimpex.com |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | 2-Chloro-5-fluoro-4'-nitrobiphenyl | High | nih.gov |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | 2-(2-Chloro-5-fluorophenyl)pyridine | Good | nih.gov |
| 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | 2-Chloro-5-fluoro-4'-methylbiphenyl | Moderate to Good | nih.gov |
Ligand Design and Catalyst Development for Enhanced Reactivity and Selectivity in Suzuki-Miyaura Reactions
The development of sophisticated phosphine (B1218219) ligands has been crucial for advancing the Suzuki-Miyaura coupling, particularly for challenging substrates like this compound. Electron-rich and sterically bulky ligands enhance the catalytic activity of the palladium center, facilitating the key steps of the catalytic cycle. libretexts.org Ligands such as SPhos and XPhos, developed by the Buchwald group, have proven to be highly effective in promoting the coupling of sterically hindered and electronically diverse partners. nih.gov
Palladium precatalysts, which are air-stable and readily activated under the reaction conditions, have also been developed to improve the efficiency and reproducibility of these couplings. yonedalabs.com These precatalysts often incorporate the desired ligand and are designed to generate the active Pd(0) species in a controlled manner. nih.gov For unstable boronic acids, the use of such precatalysts can be particularly advantageous, as they allow the reaction to proceed quickly at lower temperatures, minimizing decomposition of the boronic acid. nih.gov
Mechanistic Insights into Transmetalation and Reductive Elimination in Suzuki-Miyaura Coupling with this compound
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. chemrxiv.org
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a boronate species that facilitates this transfer. organic-chemistry.org The precise mechanism of transmetalation is complex and can be influenced by the reaction conditions. wikipedia.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species. chemrxiv.org
The electronic and steric properties of this compound influence the rates of these steps. The electron-withdrawing nature of the fluorine and chlorine atoms can affect the nucleophilicity of the boronic acid and the subsequent transmetalation step.
Stereochemical Control and Regioselectivity in Cross-Coupling Reactions
In Suzuki-Miyaura reactions involving prochiral substrates or leading to products with axial chirality, stereochemical control is a significant consideration. While the coupling of this compound with simple aryl halides typically does not involve the creation of new stereocenters, reactions with more complex partners could present stereochemical challenges. The Suzuki coupling generally proceeds with retention of configuration at the double bonds of both the organoboron reagent and the halide. wikipedia.org
Regioselectivity becomes important when coupling partners have multiple reactive sites. For instance, in the reaction of this compound with a dihaloaryl compound, the choice of catalyst and reaction conditions can influence which halide undergoes oxidative addition preferentially. Generally, the reactivity of halogens follows the order I > Br > Cl. libretexts.org In cases of atropisomerism, where rotation around a single bond is restricted, the Suzuki-Miyaura reaction can be used to synthesize axially chiral biaryls, and the regioselectivity of the coupling can be a key factor in achieving the desired atropisomer. beilstein-journals.org
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi, Stille)
While the Suzuki-Miyaura reaction is the most prominent application for this compound, the principles of cross-coupling can be extended to other named reactions, although direct examples involving this specific boronic acid are less common in the literature.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorofluorobenzene Moiety
The chlorofluorobenzene portion of the molecule can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome heavily dependent on the reaction conditions and the directing effects of the substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. For this compound, all three substituents—chloro, fluoro, and boronic acid—are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene (B151609). This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles.
The directing effects of these groups determine the position of substitution:
Boronic acid (-B(OH)₂) group: This group is a meta-director. It is strongly electron-withdrawing through the inductive effect and does not have lone pairs to participate in resonance stabilization of ortho or para intermediates.
The combined influence of these groups makes predicting the exact outcome of an EAS reaction complex. The substitution pattern will be a result of the competition between the ortho-, para-directing influence of the halogens and the meta-directing influence of the boronic acid group. Given that all positions are deactivated, forcing conditions (e.g., strong Lewis acids, high temperatures) would likely be required to achieve substitution.
| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Mechanism of Effect |
|---|---|---|---|---|
| -B(OH)₂ | C1 | Deactivating | Meta | Strongly electron-withdrawing (inductive) |
| -Cl | C2 | Deactivating | Ortho, Para | Inductively withdrawing, resonance donating |
| -F | C5 | Deactivating | Ortho, Para | Inductively withdrawing, resonance donating |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is favored by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex).
The this compound ring is rendered electron-deficient by the boronic acid group and the two halogen atoms, making it a candidate for NAS. Both the chlorine and fluorine atoms can potentially act as leaving groups. For NAS to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance. In this molecule, the boronic acid group is ortho to the chlorine and meta to the fluorine. Consequently, the chlorine atom at the C2 position is activated towards nucleophilic attack. While fluorine is generally a better leaving group in many NAS reactions due to the high polarity of the C-F bond, the position of the activating group is critical. Therefore, substitution of the chlorine atom is mechanistically favored.
Derivatization of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is a versatile functional handle that can undergo several important transformations.
Boronic acids readily undergo reversible esterification reactions with diols to form cyclic boronate esters. This is a common strategy for protecting the boronic acid group or modifying its properties. For instance, reaction with 1,2-diols like pinacol (B44631) or ethylene (B1197577) glycol in a suitable solvent yields the corresponding five-membered cyclic pinacol or dioxaborolane esters. These esters are often more stable, less polar, and easier to purify than the free boronic acid.
Under dehydrating conditions, arylboronic acids can form cyclic trimer anhydrides known as boroxines. This is an equilibrium process, and the boroxine (B1236090) can be readily hydrolyzed back to the monomeric boronic acid in the presence of water. nih.gov
The carbon-boron bond of the boronic acid can be selectively cleaved and replaced with other functional groups.
Oxidation: The boronic acid group can be oxidized to a hydroxyl group (-OH), effectively converting the arylboronic acid into a phenol (B47542). Common reagents for this transformation include basic hydrogen peroxide (H₂O₂), oxone, or N-oxides. nih.gov This reaction provides a synthetic route to substituted phenols that may be difficult to prepare by other methods.
Halogenation: The boronic acid moiety can be replaced by a halogen atom. For example, treatment with reagents like copper(II) bromide or copper(II) chloride can introduce a bromine or chlorine atom, respectively, in place of the -B(OH)₂ group. This ipso-substitution provides a method for the synthesis of specific aryl halides.
| Reaction Type | Reagent(s) | Product Functional Group | Typical Conditions |
|---|---|---|---|
| Esterification | Pinacol, Ethylene Glycol | Cyclic Boronate Ester | Azeotropic removal of water |
| Anhydride (B1165640) Formation | Dehydration (heat/vacuum) | Boroxine (Trimer) | Anhydrous conditions |
| Oxidation | H₂O₂, NaOH (aq) | Hydroxyl (-OH) | Aqueous, often room temperature |
| Halogenation (Bromination) | CuBr₂ | Bromine (-Br) | Often requires heat |
| Halogenation (Chlorination) | CuCl₂ | Chlorine (-Cl) | Often requires heat |
Stability and Degradation Pathways of this compound
The stability of this compound is a critical consideration for its storage and use in synthesis. Like other arylboronic acids, it is susceptible to degradation through several pathways, primarily hydrolysis and protodeboronation.
Boronic acids exist in equilibrium with their corresponding boronate anions in aqueous solution. The C-B bond is generally stable to hydrolysis. However, a key degradation pathway for arylboronic acids is protodeboronation (or protodeborylation), where the C-B bond is cleaved and replaced by a C-H bond. wikipedia.org This reaction is essentially the hydrolysis of the C-B bond and results in the formation of the corresponding arene, in this case, 1-chloro-4-fluorobenzene.
The rate of protodeboronation is highly dependent on the reaction conditions. It can be catalyzed by both acid and base and is often accelerated at elevated temperatures. wikipedia.orged.ac.uk For arylboronic acids with electron-withdrawing substituents, such as this compound, the tendency to undergo protodeboronation, particularly under basic conditions, can be significant. ed.ac.uk This side reaction can be problematic in applications like Suzuki-Miyaura cross-coupling, which are typically run in basic aqueous media. wikipedia.org Esterification of the boronic acid to a boronate ester is a common strategy to increase stability and suppress protodeboronation. acs.org
The thermal stability of this compound is finite. A reported melting point is 82 °C, which provides an indication of its stability as a solid. chemimpex.com At higher temperatures, thermal decomposition can occur, which may involve dehydration to the boroxine followed by protodeboronation or other degradation pathways. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are techniques used to study the thermal stability of boronic acids and their propensity for dehydroboronation. researchgate.net
Arylboronic acids and their derivatives can also be sensitive to light. Photochemical degradation pathways may exist, potentially involving radical mechanisms that can lead to protodeboronation or other decomposition products. researchgate.netacs.org Therefore, it is standard practice to store arylboronic acids, including this compound, in opaque containers protected from light and heat to ensure their integrity. mdpi.com
| Degradation Pathway | Description | Contributing Factors | Preventative Measures |
|---|---|---|---|
| Protodeboronation | Cleavage of the C-B bond, replaced by a C-H bond. | Aqueous media, high/low pH, elevated temperature. wikipedia.orged.ac.uk | Use of anhydrous conditions, conversion to boronate ester. acs.org |
| Dehydration | Loss of water to form a cyclic trimer anhydride (boroxine). | Heat, vacuum, anhydrous conditions. nih.gov | Storage in a controlled environment. |
| Thermal Decomposition | Breakdown of the molecule at high temperatures. | Temperatures exceeding the melting/decomposition point. | Storage at or below room temperature. chemimpex.com |
| Photochemical Decomposition | Degradation upon exposure to light. | UV or visible light exposure. mdpi.com | Storage in opaque, light-proof containers. mdpi.com |
Advanced Applications of 2 Chloro 5 Fluorobenzeneboronic Acid in Research
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, 2-chloro-5-fluorobenzeneboronic acid serves as a key intermediate in the development of novel therapeutic agents. Its utility spans from the initial stages of drug discovery to the intricate design of targeted therapies and sophisticated drug delivery systems.
The synthesis of biologically active molecules is a cornerstone of pharmaceutical research, and this compound plays a significant role in this process. It is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the core scaffolds of a diverse array of compounds with therapeutic potential.
In drug discovery and development, this compound is a versatile reagent for creating libraries of novel compounds. The chloro and fluoro substituents on the benzene (B151609) ring can influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, which are critical parameters in the optimization of drug candidates. Researchers have utilized this compound to synthesize various biologically active molecules, demonstrating its importance in identifying new therapeutic leads. chemimpex.com
The development of targeted therapies, which are designed to act on specific molecular targets associated with a disease, is a major focus of modern medicine. This compound has been instrumental in the synthesis of compounds for targeted cancer therapies. chemimpex.com The unique substitution pattern of the aromatic ring can contribute to the selective binding of the final molecule to its intended biological target.
In the field of antibacterial research, boronic acid derivatives are gaining attention. While direct studies specifying the use of this compound in antibacterial synthesis are emerging, the broader class of phenylboronic acids is being investigated for their potential to combat bacterial infections.
Specific applications of isomers and closely related structures of this compound highlight its potential in synthesizing targeted therapeutic agents. For instance, 5-chloro-2-fluorophenylboronic acid is utilized as a reactant in the synthesis of biaryl amides that exhibit agonistic activity at the muscarinic acetylcholine (B1216132) receptor subtype M1 (M1 agonists). chemicalbook.com M1 agonists are of significant interest for the treatment of cognitive deficits in conditions such as Alzheimer's disease.
Furthermore, this boronic acid isomer is also implicated in the synthesis of inhibitors of the kinesin spindle protein (KSP). chemicalbook.com KSP is a motor protein essential for cell division, and its inhibition is a promising strategy for cancer therapy as it can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.
The versatility of this class of reagents is further demonstrated by the use of 5-chloro-2-fluorophenylboronic acid in the preparation of agonists for the GABA α2/3 receptors. chemicalbook.com Selective agonists for these subtypes of the GABA-A receptor are being investigated for their potential as anxiolytic and antidepressant agents with a reduced side-effect profile compared to non-selective benzodiazepines.
The boronic acid group of this compound offers unique opportunities for prodrug design and bioconjugation.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The boronic acid moiety can be masked with a promoiety to improve a drug's pharmacokinetic properties, such as solubility or membrane permeability. This promoiety can then be cleaved under specific physiological conditions to release the active drug.
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The boronic acid functionality of this compound allows for its selective reaction with diols, which are present in many biological molecules like sugars and glycoproteins. chemimpex.com This property makes it a valuable tool for labeling biomolecules for imaging or therapeutic purposes. chemimpex.com The ability to form reversible covalent bonds with diols is a particularly attractive feature for applications in sensing and controlled drug release.
Synthesis of Biologically Active Molecules
Materials Science
In the realm of materials science, this compound serves as a key intermediate for creating novel materials with enhanced functionalities. Its utility stems from its ability to be incorporated into larger molecular frameworks, primarily through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. chemimpex.com
Development of Advanced Materials, Polymers, and Coatings
The compound is employed in the synthesis of advanced polymers and coatings. The integration of the chlorofluorophenyl moiety into polymer backbones can significantly enhance properties such as durability, thermal stability, and chemical resistance. chemimpex.com These enhanced characteristics are critical for applications in demanding environments where materials are exposed to harsh conditions. The specific substitution pattern of chlorine and fluorine can influence the intermolecular interactions and packing of polymer chains, leading to materials with improved mechanical and barrier properties.
Table 1: Impact of this compound in Advanced Materials
| Material Type | Application Area | Enhanced Properties |
|---|---|---|
| Specialty Polymers | Aerospace, Electronics | Increased thermal stability, chemical resistance |
| Protective Coatings | Industrial, Marine | Improved durability, corrosion resistance |
Synthesis of Optoelectronic Materials: OLEDs and Solar Cell Components
This compound is a relevant building block in the development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. bldpharm.com The introduction of fluorine atoms into conjugated organic molecules is a well-established strategy to tune their electronic properties. rsc.org
Specifically, fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. This modification facilitates easier electron injection and transport in devices like OLEDs and can improve the material's resistance to oxidative degradation, thereby enhancing device longevity. rsc.org While the Suzuki-Miyaura coupling reaction is a standard method for creating the conjugated polymers used in these devices, the use of halogenated building blocks like this compound allows for precise control over the final electronic and physical properties of the material. mdpi.com
Fabrication of Fluorescent Probes and Sensors for Biochemical Research and Diagnostics
The compound serves as a crucial intermediate in the production of fluorescent probes and sensors, which are vital tools in biochemical research and diagnostics. chemimpex.com The boronic acid functional group is known for its ability to form stable, reversible covalent bonds with diols, a structural motif present in many biologically important molecules, including carbohydrates like glucose.
This interaction is the basis for designing fluorescent sensors where the binding event at the boronic acid site modulates the fluorescence output of an attached fluorophore. The presence of chlorine and fluorine on the phenyl ring can modify the Lewis acidity of the boron atom, influencing the probe's binding affinity and selectivity for its target analyte. These sensors are instrumental in developing new diagnostic methods and for real-time monitoring of biological processes.
Agrochemical Research and Development
The unique combination of substituents in this compound makes it an important scaffold in the design and synthesis of modern agrochemicals. chemimpex.com The incorporation of fluorine and chlorine into a pesticide's molecular structure can profoundly influence its efficacy and environmental profile.
Integration into Pesticide Molecular Systems
As a versatile building block, this compound is used in the synthesis of complex active ingredients for pesticides, including fungicides, herbicides, and insecticides. chemimpex.com The Suzuki-Miyaura coupling reaction, for which this compound is an excellent substrate, is a powerful tool for agrochemical chemists to assemble complex molecular architectures that would be difficult to create using other methods. This allows for the systematic modification of different parts of a potential pesticide molecule to optimize its performance.
Enhancement of Biological Activity and Environmental Adaptability of Agrochemicals
The introduction of fluorine and chlorine atoms into a biologically active molecule can dramatically enhance its potency and selectivity. chemimpex.com Fluorine, in particular, is known to improve several key properties of agrochemicals.
Key Enhancements Provided by Fluorine/Chlorine Substitution:
Increased Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes and reach its target site within the pest or weed.
Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic degradation can block this process, prolonging the active life of the compound.
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, leading to stronger interactions with the target enzyme or receptor, thus increasing its intrinsic activity.
The specific combination of chlorine and fluorine in this compound provides a unique electronic and steric profile that can be exploited to develop targeted agrochemicals with improved efficacy and better environmental characteristics. chemimpex.com
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2-thienylboronoic acid |
Environmental Chemistry
The application of this compound in environmental chemistry, particularly in the realm of pollutant removal and remediation, is an emerging area of scientific inquiry. The core of its potential lies in the versatile chemical reactivity of the boronic acid functional group, which can be leveraged to create specialized materials for environmental cleanup. This compound is noted as being under investigation for its potential use in developing boron-based adsorbents designed for the removal of pollutants from water. mdpi.com
Research in the broader category of boronic acid-functionalized materials has highlighted their efficacy in adsorbing various environmental contaminants. The fundamental principle involves the covalent interaction between the boronic acid moiety and pollutants that contain specific functional groups, such as diols. This selective binding capability is a key feature that researchers aim to exploit for targeted pollutant extraction.
While the conceptual basis for using this compound in this field is established, detailed research findings and specific data on its performance in pollutant removal are not extensively documented in publicly available scientific literature. The development of adsorbents from this specific compound is considered a subject for future research and development. The influence of the chloro and fluoro substituents on the benzene ring could potentially modify the acidity and binding affinity of the boronic acid group, a factor that warrants further investigation to optimize adsorbent performance for specific pollutants.
As of now, specific data tables detailing the adsorption capacities, kinetics, and efficiency of adsorbents synthesized directly from this compound for various pollutants are not available. The scientific community anticipates further studies to elucidate the practical applications and effectiveness of this compound in environmental remediation strategies.
Spectroscopic and Computational Characterization of 2 Chloro 5 Fluorobenzeneboronic Acid and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopy is a fundamental tool for probing the molecular structure of 2-chloro-5-fluorobenzeneboronic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and the electronic environment of its constituent nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR)
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. For this compound, a multi-nuclear approach provides a comprehensive characterization.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. Due to the substitution pattern, three distinct signals are expected for the aromatic protons. Their chemical shifts (δ) and coupling constants (J) are influenced by the electronegativity and position of the chlorine and fluorine substituents. The signals would typically appear in the aromatic region (approx. 7.0-8.0 ppm).
¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. For this molecule, six distinct signals for the aromatic carbons are expected. The carbon atom directly bonded to the boron (the ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the attached ¹¹B nucleus. nih.gov The chemical shifts are significantly influenced by the attached halogens and the boronic acid group.
¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.govrsc.org A single resonance is expected for the fluorine atom in this compound. Its chemical shift provides a sensitive probe of the local electronic environment. researchgate.netacs.org Coupling between the ¹⁹F nucleus and adjacent ¹H nuclei can provide additional structural information.
¹¹B NMR: Boron-11 NMR is essential for characterizing organoboron compounds. researchgate.net The chemical shift of the ¹¹B nucleus is highly dependent on the hybridization state of the boron atom. nih.gov For trigonal planar (sp²-hybridized) arylboronic acids, the ¹¹B signal typically appears in the range of δ 27–33 ppm. sdsu.edu The formation of boronate esters or the coordination with a Lewis base leads to a change in hybridization to tetrahedral (sp³), resulting in a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edunsf.gov This technique is particularly useful for monitoring reactions involving the boronic acid moiety. nih.gov
Table 1: Expected NMR Spectral Data Ranges for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities & Coupling |
|---|---|---|
| ¹H | 7.0 - 8.0 | Doublets, Doublet of doublets (dd) due to H-H and H-F coupling |
| ¹³C | 115 - 140 | 6 distinct signals; C-B signal may be broad |
| ¹⁹F | -100 to -120 (relative to CFCl₃) | Triplet or doublet of doublets due to coupling with ortho/meta protons |
| ¹¹B | 27 - 33 | Broad singlet for the sp² hybridized boronic acid |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's chemical bonds. nih.gov The analysis of these spectra for this compound allows for the identification of key functional groups.
Key expected vibrational modes include:
O-H Stretching: A broad band in the IR spectrum, typically in the 3200-3400 cm⁻¹ region, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically result in several bands in the 1400-1600 cm⁻¹ region.
B-O Stretching: A strong, characteristic band for the B-O single bond stretch is expected in the 1330-1380 cm⁻¹ range.
C-F and C-Cl Stretching: The carbon-fluorine and carbon-chlorine stretching vibrations are anticipated in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.
Combined experimental and computational (DFT) approaches are often used to provide a detailed assignment of the observed vibrational bands to specific molecular motions. ijtsrd.com
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₆H₅BClFO₂), the monoisotopic mass is approximately 174.005 Da. uni.lu
A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in the molecular ion appearing as two distinct peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing fragments. nih.gov
Common fragmentation pathways for arylboronic acids under mass spectrometry conditions can include the loss of water (H₂O), the hydroxyl group (-OH), or the entire boronic acid moiety [B(OH)₂]. acs.orglibretexts.org The stability of the aromatic ring often results in the phenyl cation or substituted phenyl cation being a prominent fragment in the spectrum.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure, properties, and reactivity.
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ijtsrd.comnih.gov For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. Studies on similar phenylboronic acids have shown that the orientation of the B(OH)₂ group relative to the phenyl ring is a key structural parameter. nih.gov
Calculate Electronic Properties: DFT is used to compute fundamental electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.
Simulate Spectra: DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govucl.ac.uk Comparing these simulated spectra with experimental data helps to confirm structural assignments and understand the underlying electronic effects. nih.gov
Table 2: Representative DFT-Calculated Properties for Phenylboronic Acid Analogs
| Property | Description | Typical Insights |
|---|---|---|
| Bond Lengths (Å) | C-B, C-Cl, C-F, B-O, O-H | Provides optimized geometric parameters. |
| **Bond Angles (°) ** | C-C-B, C-B-O | Defines the spatial arrangement of functional groups. |
| Dihedral Angles (°) | C-C-B-O | Describes the rotational conformation of the boronic acid group. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |
Prediction of Reactivity and Selectivity through Computational Modeling
Beyond static properties, computational models can simulate reaction pathways and predict the reactivity of this compound. This is particularly relevant for its application in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Mariyaura coupling.
Computational modeling can be employed to:
Analyze Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational models can elucidate detailed reaction mechanisms. This helps in understanding the role of catalysts, solvents, and substituents on the reaction outcome.
Predict Regioselectivity: In reactions where multiple outcomes are possible, computational models can predict which product is more likely to form by comparing the activation energies of competing reaction pathways.
Develop Quantitative Structure-Activity Relationships (QSAR): By modeling a series of related boronic acids, QSAR models can be developed to correlate structural or electronic descriptors (e.g., charge on the boron atom, steric bulk) with chemical reactivity. unirioja.es These models can then be used to predict the reactivity of new, untested compounds and guide the design of more efficient reagents. unirioja.es For instance, such models can identify that efficient nucleophiles often have enhanced polarization of the B-X bond towards the boron atom and reduced steric hindrance. unirioja.es
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. Phenylboronic acids have garnered significant attention as inhibitors of various enzymes, particularly serine proteases and β-lactamases, due to the ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residue in the active site. mdpi.comnih.gov
Derivatives of this compound are hypothesized to exhibit inhibitory activity against such enzymes. Docking studies can simulate the binding of these derivatives into the active site of a target protein, providing valuable information on the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and the crucial covalent interaction between the boron atom and the serine hydroxyl group. frontiersin.org
The results from molecular docking studies are often presented in data tables that summarize the binding energies and key interactions. While specific data for this compound derivatives is not available, a representative table for a generic phenylboronic acid derivative targeting a serine protease is shown below to illustrate the typical findings.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Phenylboronic Acid Derivative | Serine Protease (e.g., Trypsin) | -7.5 | Ser195, His57, Gly193 | Covalent, Hydrogen Bond, Hydrophobic |
| Phenylboronic Acid Derivative | β-Lactamase (e.g., AmpC) | -8.2 | Ser64, Lys67, Asn152 | Covalent, Hydrogen Bond, Pi-Alkyl |
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to a variety of interesting and useful phenomena such as frequency doubling and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often possess large NLO responses. The investigation of the NLO properties of this compound and its derivatives is typically carried out using computational quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govfrontiersin.orgresearchgate.netscielo.brresearchgate.netajrconline.org
These computational studies can predict various NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-order NLO applications. The presence of electron-withdrawing groups (such as chloro and fluoro) and an electron-donating or withdrawing boronic acid group on the benzene (B151609) ring can induce a significant dipole moment and enhance the NLO response.
The NLO properties of substituted benzene derivatives are influenced by the nature and position of the substituents. For this compound, the halogen atoms act as electron-withdrawing groups, which can increase the charge asymmetry of the π-electron system. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties at a specific level of theory and basis set. The results would provide insights into the molecule's potential for use in optoelectronic devices.
| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|
| Benzene | 0.00 | 67.9 | 0.00 |
| Nitrobenzene | 4.22 | 84.5 | -19.3 |
| Aniline (B41778) | 1.53 | 86.3 | 14.7 |
Aromaticity Analysis (e.g., NICS calculations)
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. While benzene is the archetypal aromatic compound, the introduction of substituents can influence the degree of aromaticity. One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. researchgate.netgithub.ioacs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.netrsc.org
NICS calculations involve placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of the aromatic ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. The magnitude of the negative NICS value is often correlated with the degree of aromaticity.
For this compound, the presence of the chloro, fluoro, and boronic acid substituents is expected to modulate the aromaticity of the benzene ring. The electron-withdrawing nature of the halogen atoms and the boronic acid group can perturb the π-electron density of the ring, which in turn affects the induced ring current in the presence of a magnetic field. NICS calculations can provide a quantitative measure of this effect. Typically, NICS values are calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)), with NICS(1) being less sensitive to local σ-bond contributions.
While specific NICS calculations for this compound are not reported in the literature, the expected trend is a slight decrease in aromaticity compared to unsubstituted benzene due to the presence of electron-withdrawing substituents. A representative table of NICS(1) values for some substituted benzenes is provided below to illustrate the influence of substituents on aromaticity.
| Compound | Substituent Electronic Effect | NICS(1) (ppm) |
|---|---|---|
| Benzene | - | -10.2 |
| Toluene | Electron-donating | -10.1 |
| Nitrobenzene | Electron-withdrawing | -9.5 |
| Phenol (B47542) | Electron-donating | -10.5 |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Transformations
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, heavily relies on palladium catalysts. researchgate.netresearchgate.net Future research is increasingly focused on developing more sustainable and efficient catalytic systems for the transformation of 2-Chloro-5-fluorobenzeneboronic acid and related organoboron compounds.
One major thrust is the move away from precious metal catalysts like palladium towards more earth-abundant and less toxic alternatives. Iron-catalyzed cross-coupling reactions, for instance, are gaining traction as a "green" alternative, benefiting from low costs, operational simplicity, and high reactivity. nih.gov The development of iron-based catalysts capable of efficiently coupling this compound would represent a significant advance in sustainable chemical synthesis.
Another avenue of exploration is the design of more robust and reusable palladium catalyst systems. Single-atom heterogeneous catalysts (SACs), where individual metal atoms are dispersed on a solid support, offer the potential for combining the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. hes-so.ch The application of palladium SACs to the Suzuki-Miyaura coupling of this compound could lead to more economically and environmentally benign industrial processes. Furthermore, new palladium precatalysts are being designed to facilitate rapid Suzuki-Miyaura reactions at room temperature, which is particularly advantageous for unstable boronic acids. nih.govmit.edu
The table below summarizes some emerging sustainable catalytic approaches relevant to the transformation of this compound.
| Catalytic System | Key Advantages | Potential Impact on this compound Chemistry |
|---|---|---|
| Iron-Based Catalysts | Low cost, low toxicity, earth-abundant. nih.gov | Greener and more economical synthesis of biaryl compounds. |
| Single-Atom Heterogeneous Catalysts (SACs) | High activity, selectivity, and reusability. hes-so.ch | Development of continuous flow processes with reduced catalyst waste. |
| Advanced Palladium Precatalysts | Fast reaction times at room temperature, suitable for unstable substrates. mit.edu | Improved efficiency and broader substrate scope for coupling reactions. |
Exploration of New Application Domains in Niche Technologies
While this compound is a staple in pharmaceutical and agrochemical research, its unique properties are paving the way for its use in niche technologies. chemimpex.commdpi.com The presence of fluorine, in particular, can impart desirable characteristics for applications in materials science and sensor technology.
Fluorinated organic materials are of great interest for electronic and optoelectronic applications, such as in the development of Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and enhancing resistance to oxidative degradation. rsc.org As a key building block for fluorinated biaryl compounds, this compound could play a role in the synthesis of novel materials for next-generation displays and lighting.
In the realm of sensor technology, boronic acids are known for their ability to bind with diols, making them ideal for the development of glucose sensors. researchgate.net The functionalization of surfaces or fluorescent molecules with derivatives of this compound could lead to the creation of highly sensitive and selective fluorescent probes for biologically important analytes. nih.govnih.gov The chloro and fluoro substituents can modulate the electronic properties of the sensor, potentially fine-tuning its sensitivity and response. For example, fluorinated dyes can be immobilized on porous glass particles for the development of optical gas sensors. rsc.org
The table below highlights potential niche applications for derivatives of this compound.
| Niche Technology | Role of this compound Derivative | Potential Advancement |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Precursor to fluorinated conjugated polymers and small molecules. rsc.org | Improved electron injection, enhanced stability, and new n-type materials. |
| Fluorescent Sensors | Core structure for fluorescent probes targeting diols or other analytes. nih.gov | Highly sensitive and selective detection of biological molecules. |
| Optical Gas Sensors | Component in the synthesis of immobilized fluorinated indicator dyes. rsc.org | Stable and leach-resistant sensor materials for oxygen and other gases. |
| Agrochemicals | Building block for novel fungicides and herbicides. mdpi.comnih.gov | Development of more potent and selective crop protection agents. |
Advanced Functionalization and Derivatization Strategies
To unlock the full potential of this compound, researchers are exploring advanced strategies for its functionalization and derivatization. These methods aim to introduce new chemical handles and modify the molecule's properties for specific applications.
One of the most promising approaches is the use of C-H bond activation. nih.gov This technique allows for the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route. nih.gov Applying C-H activation methodologies to this compound or its derivatives could enable the regioselective introduction of a wide range of functional groups, leading to a diverse library of novel compounds for screening in drug discovery and materials science.
Furthermore, derivatization of the boronic acid moiety itself is an area of active research. While the boronic acid is typically used for cross-coupling, it can be transformed into other boron-containing functional groups, such as boronate esters or trifluoroborate salts. These derivatives can exhibit different reactivity, stability, and solubility profiles, offering advantages in certain synthetic contexts. For instance, copper-mediated 18F-fluorination of aryl boronic esters is a key method for producing radiotracers for Positron Emission Tomography (PET) applications. rsc.org
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of chemistry and artificial intelligence (AI) is creating new paradigms in molecular design and synthesis. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. nih.gov
In the context of this compound, AI can play a significant role in several areas. ML models can be trained on large datasets of Suzuki-Miyaura reactions to predict the optimal catalyst, solvent, and base for coupling this specific boronic acid with various partners, thus accelerating the discovery of new synthetic routes. researchgate.net
AI is also being applied to the discovery of new drug candidates. For example, machine learning algorithms can screen virtual libraries of compounds containing the 2-Chloro-5-fluorophenyl group to identify potential inhibitors of biological targets, such as β-lactamases. nih.govmdpi.com This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery.
Scalable Synthesis and Industrial Production Considerations for Research Applications
The transition of a chemical from a laboratory reagent to a widely used building block in industrial research and development necessitates the development of scalable and cost-effective synthetic processes. For substituted phenylboronic acids like this compound, this involves addressing challenges related to safety, efficiency, and cost. google.com
Patented industrial processes for substituted phenylboronic acids often focus on improving upon traditional synthetic routes, such as the Grignard reaction followed by reaction with a trialkyl borate (B1201080). google.com Innovations may include the use of more economical reagents, milder reaction conditions, and simplified purification procedures to make the synthesis more amenable to large-scale production.
The adoption of continuous flow chemistry, utilizing microreactors, is another key consideration for scalable synthesis. researchgate.net Continuous flow processes can offer superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and improved product consistency compared to batch processes. The development of a continuous flow synthesis for this compound would be a significant step towards its large-scale, on-demand production for research applications.
A techno-economic analysis is crucial for evaluating the commercial viability of any large-scale production process. mdpi.comrug.nlresearchgate.netmdpi.com Such an analysis for this compound would consider factors such as raw material costs, energy consumption, waste generation, and capital investment to determine the production cost and identify areas for process optimization.
The table below outlines key considerations for the scalable synthesis of this compound.
| Consideration | Objective | Approach |
|---|---|---|
| Process Optimization | Increase yield, reduce reaction time, and simplify purification. | Exploration of alternative reagents, catalysts, and reaction conditions. google.com |
| Continuous Flow Chemistry | Improve safety, control, and consistency for large-scale production. | Development of microreactor-based synthetic routes. researchgate.net |
| Techno-Economic Analysis | Evaluate the economic feasibility and identify cost-saving opportunities. | Modeling of the production process to estimate capital and operating costs. mdpi.com |
| Green Chemistry Principles | Minimize environmental impact and improve sustainability. | Use of less hazardous solvents, reduction of waste streams, and improved atom economy. |
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-fluorobenzeneboronic acid in laboratory settings?
The synthesis typically involves halogenation and boronation steps. For example:
Halogenation : Chlorination of a fluorobenzoic acid derivative using reagents like chlorine gas or sodium hypochlorite in ethanol/water mixtures .
Boration : Conversion to the boronic acid via palladium-catalyzed Miyaura borylation or direct electrophilic substitution.
Key considerations : Use anhydrous solvents (e.g., 1,4-dioxane) and catalysts like Pd(dppf)Cl₂ for efficient boronation. Purity (>97%) is confirmed via HPLC or NMR .
Q. How can the purity and structural integrity of this compound be verified?
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Detects fluorine environments (δ -110 to -120 ppm for aromatic C-F) .
- ¹¹B NMR : Identifies boronic acid functionality (δ 25–35 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry .
Advanced Research Questions
Q. How do reaction conditions influence the yield of Suzuki-Miyaura cross-coupling reactions using this boronic acid?
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhance coupling efficiency.
- Solvents : Use THF/H₂O mixtures for solubility; base selection (e.g., K₂CO₃) affects deprotonation of the boronic acid .
- Temperature : Optimize between 80–100°C to balance reaction rate and decomposition.
Data contradiction : Lower yields (<60%) may arise from steric hindrance due to the chloro-fluoro substituents. Pre-activation with trifluoroacetic anhydride improves reactivity .
Q. What strategies can mitigate the formation of anhydride byproducts during synthesis?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water .
- Reaction control : Maintain strict anhydrous conditions and avoid prolonged heating.
Note : Anhydride content varies between suppliers; confirm via ¹H NMR (absence of peaks at δ 2.5–3.5 ppm for cyclic boroxines) .
Q. How does the electronic effect of substituents affect the reactivity in cross-coupling reactions?
- Electron-withdrawing groups (Cl, F) : Reduce electron density at the boron center, slowing transmetallation. Use electron-rich ligands (e.g., XPhos) to counteract this .
- Steric effects : The 2-chloro substituent may hinder coupling at the ortho position. Meta-substituted products dominate in aryl-aryl couplings .
Q. How can researchers address discrepancies in reported purity levels from different suppliers?
Q. What are the key considerations for handling and storing this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
